DMP 696 - 202578-52-7

DMP 696

Catalog Number: EVT-265965
CAS Number: 202578-52-7
Molecular Formula: C18H21Cl2N5O2
Molecular Weight: 410.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DMP696 is a non-peptidergic CRF1 receptor antagonist.
Source and Classification

DMP 696 was developed by Bristol-Myers Squibb and is categorized as a receptor antagonist targeting the corticotropin-releasing factor type-1 receptor. The classification of this compound is essential for understanding its mechanism of action and potential applications in clinical settings. The compound's synthesis and evaluation have been documented in various scientific studies, highlighting its significance in neuropharmacology.

Synthesis Analysis

The synthesis of DMP 696 involves several intricate steps. A common method for its preparation includes the use of potassium bromate and sulfuric acid, among other reagents. The synthesis typically follows these stages:

  1. Initial Reactions: The reaction begins with the formation of an intermediate through electrophilic aromatic substitution.
  2. Formation of Peptide Bonds: Subsequent reactions involve coupling amino acids to form the peptide structure characteristic of DMP 696.
  3. Purification: Final products are purified using techniques such as crystallization or chromatography to yield DMP 696 in high purity, often exceeding 98% .

Technical details regarding the specific conditions (e.g., temperature, solvent systems) are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of DMP 696 has been elucidated through single crystal X-ray diffraction analysis. It crystallizes in the triclinic space group P1̄ with the following parameters:

  • a = 9.621(3) Å
  • b = 10.453(4) Å
  • c = 12.034(5) Å
  • α = 90.12(3)°
  • β = 101.45(3)°
  • γ = 90.76(3)°

The detailed structural data provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its biological activity .

Chemical Reactions Analysis

DMP 696 undergoes various chemical reactions that are essential for its functionality as a receptor antagonist. Notable reactions include:

  1. Nucleophilic Substitution: This reaction is pivotal during the formation of key functional groups within the molecule.
  2. Peptide Coupling Reactions: These reactions facilitate the assembly of amino acid residues into the final peptide structure.
  3. Deprotection Steps: If protective groups were used during synthesis, deprotection reactions are necessary to yield the active form of DMP 696.

The technical details surrounding these reactions, including reaction conditions and yields, are critical for reproducibility in laboratory settings .

Mechanism of Action

DMP 696 functions primarily as an antagonist at the corticotropin-releasing factor type-1 receptor, which plays a significant role in stress response mechanisms within the brain. The process involves:

  1. Binding Affinity: DMP 696 binds to the receptor, preventing corticotropin-releasing factor from exerting its effects.
  2. Downstream Effects: This blockade leads to alterations in neurotransmitter release and modulation of neuroendocrine responses associated with stress and anxiety.
  3. Behavioral Outcomes: Animal studies have demonstrated that administration of DMP 696 results in reduced behavioral despair, indicative of antidepressant-like effects .

Quantitative data from these studies underscore the compound's potential therapeutic benefits.

Physical and Chemical Properties Analysis

DMP 696 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for determining suitable formulation strategies for potential therapeutic applications.

Applications

DMP 696 has been explored for various scientific uses, particularly in pharmacological research related to stress and mood disorders. Its applications include:

  • Research on Antidepressants: Investigating its efficacy as a treatment option for depression and anxiety disorders.
  • Neuroscience Studies: Understanding stress-related neurobiology through receptor interaction studies.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting corticotropin-releasing factor receptors.

The ongoing research into DMP 696 highlights its potential impact on mental health therapies and underscores the importance of continued investigation into its mechanisms and applications .

Pharmacological Characterization of DMP 696

Ligand-Receptor Interaction Dynamics

Binding Affinity to Corticotropin-Releasing Hormone Receptor Type 1 (CRHR1)

DMP 696 demonstrates high-affinity binding to human CRHR1, with a reported inhibition constant (Ki) in the low nanomolar range (IC50 = 1-10 nM) [3] [7]. This affinity was quantified using radioligand displacement assays, where DMP 696 effectively competed with [125I]-Tyr0-ovine CRF for binding to CRHR1-transfected cell membranes. The compound exhibits non-competitive antagonism, indicating binding to an allosteric site distinct from the endogenous ligand’s orthosteric pocket [7]. Thermodynamic studies further reveal slow receptor dissociation kinetics, contributing to sustained target engagement in vivo [3].

Table 1: Binding Affinity of DMP 696 for CRHR1

Assay SystemLigand UsedKi or IC50Antagonism Type
CRHR1-transfected CHO cells[125I]-Tyr0-ovine CRF0.39 ± 0.08 nMNon-competitive
Rat pituitary membranes[125I]-Sauvagine2.7 nMNon-competitive

Selectivity Profiling Against CRHR2 and Vasopressin Receptor Subtypes

DMP 696 exhibits >100-fold selectivity for CRHR1 over CRHR2 (IC50 > 500 nM) [7]. This specificity was confirmed in functional assays measuring cAMP accumulation in CRHR2-transfected cells, where DMP 696 failed to inhibit urocortin-induced signaling even at 1 µM concentrations [7]. Furthermore, DMP 696 shows negligible binding to vasopressin receptor subtypes (V1a, V1b, V2), with Ki values exceeding 10 µM in radioligand binding assays [1]. This is physiologically significant given the cooperative relationship between CRHR1 and V1b receptors in hypothalamic-pituitary-adrenal (HPA) axis regulation; DMP 696’s lack of cross-reactivity ensures targeted disruption of CRHR1-specific pathways [1] [7].

Functional Antagonism in CRHR1-Mediated Signaling Pathways

Inhibition of Intracellular Second Messenger Systems

DMP 696 potently suppresses CRHR1-mediated cAMP production in a dose-dependent manner (IC50 = 5–20 nM) [4] [7]. In HEK-293 cells expressing human CRHR1, pre-treatment with 100 nM DMP 696 reduced CRF-stimulated cAMP accumulation by >90% [7]. Beyond cAMP, DMP 696 inhibits CRF-induced calcium mobilization (IC50 = 15 nM) in neuronal cell lines, demonstrating its ability to block Gq-protein coupling in addition to canonical Gs-signaling [6]. Electrophysiological studies further reveal that DMP 696 normalizes CRF-potentiated N-methyl-D-aspartate receptor (NMDAR) currents in central amygdala neurons, indicating downstream modulation of glutamatergic transmission [6] [7].

Table 2: Functional Antagonism of CRHR1 Signaling by DMP 696

Signaling PathwayCell/Tissue SystemDMP 696 IC50Maximal Inhibition
cAMP accumulationhCRHR1-HEK293 cells5.3 ± 1.2 nM97% at 100 nM
Calcium mobilizationSK-N-MC neuronal cells14.8 ± 3.5 nM88% at 100 nM
NMDAR current potentiationRat CeA neurons11.2 ± 2.9 nM85% at 100 nM

1.2.2. In Vivo Efficacy in Stress Response Pathways

In rodent models of acute stress, DMP 696 (3–30 mg/kg, p.o.) attenuates stress-induced corticosterone release by 60–80% [5] [7]. This correlates with reduced expression of phosphorylated cAMP response element-binding protein (pCREB) in the lateral amygdala (LA) and basolateral amygdala (BLA), key regions for emotional processing [4]. Notably, DMP 696 blocks consolidation of fear memories by modulating CRHR1-driven synaptic plasticity: Treated animals exhibit reduced GluR1 incorporation into synaptic membranes and decreased long-term potentiation (LTP) in the amygdala-prefrontal cortex circuit [4] [7]. In models of visceral hypersensitivity (e.g., water avoidance stress), DMP 696 normalizes colorectal distension thresholds by suppressing CRHR1-mediated noradrenaline release in the central amygdala [6] [7].

Table 3: Effects of DMP 696 on CRHR1-Dependent Stress Pathways

Physiological ProcessModel SystemDMP 696 Effective DoseObserved Effect
Corticosterone releaseRat restraint stress10 mg/kg, p.o.75% reduction at 60 min
Fear memory consolidationMouse contextual fear3 mg/kg, p.o.50% reduction in freezing
Visceral hypersensitivityRat water avoidance30 mg/kg, p.o.Normalized pain thresholds
pCREB expressionRat amygdala30 mg/kg, p.o.Reduced to basal levels

Properties

CAS Number

202578-52-7

Product Name

DMP 696

IUPAC Name

8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Molecular Formula

C18H21Cl2N5O2

Molecular Weight

410.3 g/mol

InChI

InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23)

InChI Key

MDWRPTOUDPFXKK-UHFFFAOYSA-N

SMILES

CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C

Solubility

Soluble in DMSO

Synonyms

4-(1,3-dimethoxy-2-propylamino)-2,7-dimethyl-8-(2,4-dichlorophenyl)(1,5-a)pyrazolo-1,3,5-triazine
DMP 696
DMP-696
DMP696

Canonical SMILES

CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.